Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA
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Overview
Description
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA: is a synthetic peptide substrate commonly employed in enzymology. Let’s break down its structure:
Suc: Succinyl group (N-succinyl)
DL-Ala: D,L-alanine (racemic mixture of L-alanine and D-alanine)
DL-Pro: D,L-proline (racemic mixture of L-proline and D-proline)
DL-Met: D,L-methionine (racemic mixture of L-methionine and D-methionine)
p-nitroanilide (chromogenic moiety)Preparation Methods
Synthetic Routes:: The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA typically involves solid-phase peptide synthesis (SPPS). Here are the steps:
Solid Support Attachment: The N-terminal amino acid (suc-DL-Ala) is attached to a solid support (usually a resin) via a linker.
Sequential Coupling: The remaining amino acids (DL-Ala, DL-Pro, DL-Met) are sequentially coupled using protected amino acid derivatives.
Deprotection and Cleavage: After completing the peptide chain, deprotection and cleavage from the resin yield the crude peptide.
Purification: Purification methods (e.g., HPLC) isolate the desired product.
pNA Conjugation: Finally, the N-terminal amino group is conjugated with p-nitroaniline (pNA).
Industrial Production:: Industrial-scale production typically involves automated SPPS and purification techniques.
Chemical Reactions Analysis
Reactions Undergone::
Hydrolysis: serves as a substrate for various proteases (e.g., elastase, cathepsin G). These enzymes cleave the peptide bond between the Met and pNA, releasing p-nitroaniline.
Colorimetric Detection: The yellow color of p-nitroaniline can be measured spectrophotometrically at 405 nm.
Coupling Reagents: HBTU, HATU, DIC
Deprotecting Agents: TFA (trifluoroacetic acid)
Cleavage Reagents: TFA/thioanisole/water
Purification: HPLC, preparative TLC
Major Products:: The major product is p-nitroaniline upon cleavage.
Scientific Research Applications
Enzyme Assays: Used to measure protease activity (e.g., cathepsin G) in biological samples.
Drug Development: Screening protease inhibitors.
Biomedical Research: Investigating protease-related diseases.
Mechanism of Action
Substrate Cleavage: Proteases recognize the peptide bond between Met and pNA, hydrolyzing it to release p-nitroaniline.
Comparison with Similar Compounds
Suc-AAPF-pNA: (Suc-Ala-Ala-Pro-Phe-pNA): Another chromogenic substrate for proteases .
Suc-Ala-Pro-pNA: Used to detect prolyl endopeptidase (PEP) activity .
Suc-Ala-Ala-Ala-pNA: A colorimetric substrate for elastase .
Remember that this information is based on available data, and further research may provide additional insights
Properties
IUPAC Name |
4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHYXBAKUGCYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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